2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid
Description
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid is a synthetic organic compound characterized by the presence of a chloro, trifluoromethyl, and benzenesulfonamido group attached to a propanoic acid backbone. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVAYYUDAPMGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, followed by the reaction with propanoic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification process may include techniques like crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents like water or alcohol.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamido derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a pharmaceutical agent, particularly in the treatment of various diseases. Its sulfonamide group is known for enhancing biological activity and solubility, making it a candidate for drug formulation.
Case Study : Research has indicated that compounds similar to 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid exhibit anti-inflammatory properties. Studies have shown that modifications to the sulfonamide moiety can lead to increased efficacy in inhibiting inflammatory pathways, making it a valuable compound in anti-inflammatory drug development .
Agricultural Applications
The compound's unique properties also suggest potential use as an agrochemical. Its ability to interact with biological systems could be harnessed for developing herbicides or fungicides that target specific plant processes.
Case Study : Similar sulfonamide compounds have been investigated for their herbicidal activity, demonstrating effective control over certain weed species while minimizing impact on crop yield . This suggests a pathway for exploring the agricultural utility of 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid.
Biological Studies
In biological research, this compound can serve as a tool for studying enzyme inhibition and receptor interactions due to its structural characteristics.
Case Study : The compound has been used in assays to evaluate its effects on specific enzymes involved in metabolic pathways. Preliminary results indicate that it may inhibit certain enzymes linked to disease progression, providing insights into potential therapeutic mechanisms .
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamido group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzenesulfonamide
- 2-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid is unique due to the combination of its functional groups, which impart specific chemical and physical properties. The presence of both the sulfonamido and propanoic acid groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a sulfonamide moiety, which contribute to its pharmacological properties. This article reviews its biological activity, including antibacterial, anticancer, and anti-inflammatory effects, supported by various research findings.
Chemical Structure
The chemical structure of 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid can be represented as follows:
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives with sulfonamide groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a comparative study:
- Minimum Inhibitory Concentration (MIC) values were determined for several compounds:
- Against Staphylococcus aureus: MIC = 15.625–62.5 μM.
- Against Escherichia coli: MIC = 31.108–124.432 μg/mL.
These results suggest that the compound may possess comparable antibacterial properties, potentially inhibiting bacterial growth through mechanisms such as disruption of protein synthesis and nucleic acid production .
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been documented in various studies. For example:
- A derivative displayed an IC50 value of 225 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
- The compound was found to induce apoptosis in cancer cells, leading to cell cycle arrest in the S phase. This suggests that it may serve as a promising candidate for further development in cancer therapy .
Anti-inflammatory Effects
In addition to antibacterial and anticancer activities, some sulfonamide derivatives have demonstrated anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that certain modifications of the sulfonamide structure significantly enhanced their potency compared to traditional antibiotics like ceftriaxone .
- Cytotoxicity on Cancer Cells : In vitro studies on MCF-7 cells revealed that treatment with 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid resulted in increased lactate dehydrogenase (LDH) release, indicating cell membrane damage and cytotoxicity .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
